molecular formula C10H11BrOS B14057860 1-Bromo-3-(4-(methylthio)phenyl)propan-2-one

1-Bromo-3-(4-(methylthio)phenyl)propan-2-one

Cat. No.: B14057860
M. Wt: 259.16 g/mol
InChI Key: BRMOTPOBQPJZMO-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS. This compound is characterized by the presence of a bromine atom, a methylthio group, and a phenyl ring attached to a propan-2-one backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(4-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-(4-(methylthio)phenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methylthio group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects .

Comparison with Similar Compounds

1-Bromo-3-(4-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-bromo-3-(4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3

InChI Key

BRMOTPOBQPJZMO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)CBr

Origin of Product

United States

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